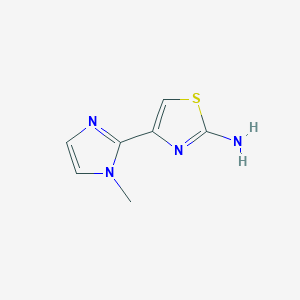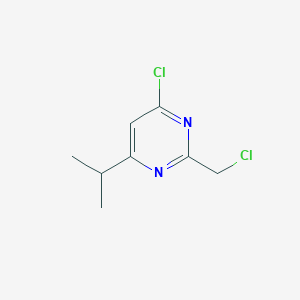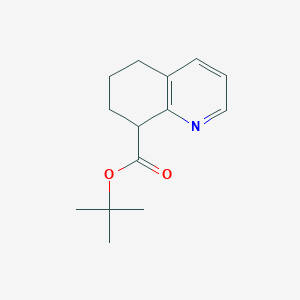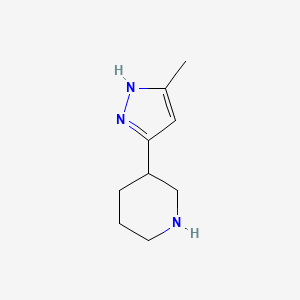
3-(5-methyl-1H-pyrazol-3-yl)piperidine
Vue d'ensemble
Description
3-(5-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a heterocyclic compound that contains a piperidine ring and a pyrazole ring, and it has been found to exhibit interesting properties that make it a valuable tool for scientific research.
Applications De Recherche Scientifique
Cancer Research
Compounds related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been explored in the context of cancer research. For instance, a study presented an Aurora kinase inhibitor with a structure related to this compound, showing potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Molecular interaction studies of compounds similar to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been conducted. One study investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions (J. Shim et al., 2002).
Antibacterial and Antimalarial Activities
Research has been conducted on the antibacterial and antimalarial activities of novel combinatorial libraries of compounds related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine. This includes investigations into their efficacy against pathogenic strains of bacteria and fungi, as well as Mycobacterium tuberculosis and Plasmodium falciparum (Piyush N. Kalaria et al., 2014).
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been subjects of scientific research. This includes exploring novel synthetic routes and analyzing their molecular structures (Gita Matulevičiūtė et al., 2021).
Antimicrobial Activity
The antimicrobial activity of derivatives of compounds structurally related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine has been studied. This includes examining their efficacy against various bacterial strains (O. Prakash et al., 2011).
Metabolic Studies
Metabolic studies of diarylpyrazoles, which are chemically similar to 3-(5-methyl-1H-pyrazol-3-yl)piperidine, have been conducted to understand their metabolic profiles and potential receptor binding properties (Qiang Zhang et al., 2005).
Propriétés
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTWLBNAYZAKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-pyrazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)
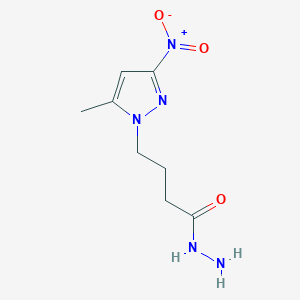
![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)
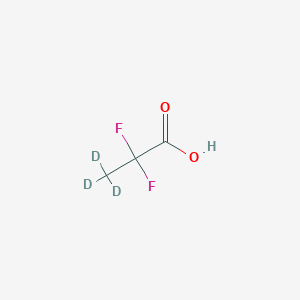
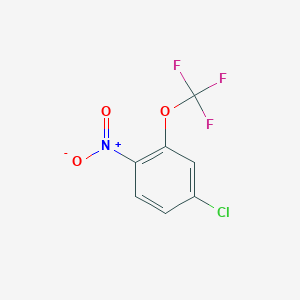
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)
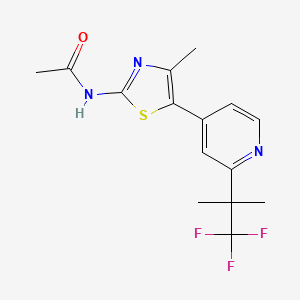
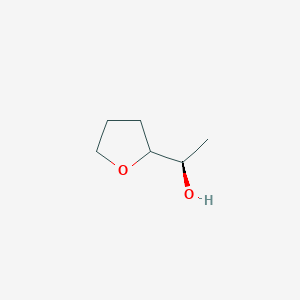
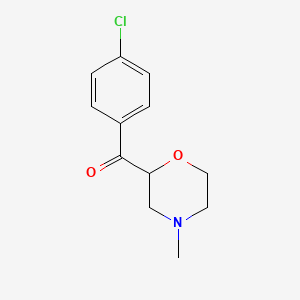
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)
